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Compound of Interest

Compound Name: 3-(1,3-Dioxolan-2-yl)cyclohexanol

Cat. No.: B8578940

Systematic Name: 3-(1,3-Dioxolan-2-yl)cyclohexan-1-ol

Executive Summary & Chemical Identity

3-Hydroxycyclohexanecarbaldehyde ethylene acetal serves as a bifunctional building block in
complex molecule synthesis, particularly in the preparation of prostaglandins and terpenes. By
masking the reactive aldehyde as a robust 1,3-dioxolane ring, it allows chemoselective
transformations at the hydroxyl group or the cyclohexane ring without compromising the
carbonyl equivalent.[1]

Nomenclature & Synonyms

To ensure precise identification in literature and procurement, researchers should utilize the
following hierarchy of nomenclature:
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Naming Convention Primary Synonym Context
) 3-(1,3-Dioxolan-2- Preferred for
IUPAC Systematic L
yl)cyclohexan-1-ol publications/patents.
3-
Functional Class Hydroxycyclohexanecarbaldeh ~ Common in process chemistry.

yde ethylene acetal

o 2-(3-Hydroxycyclohexyl)-1,3- )
Structural Descriptive ] Used in structural databases.
dioxolane

Note: Specific CAS for the 3-

isomer is rarely indexed; often Verify stereochemistry
Related CAS ] ) ) o

confused with 4-isomer (CAS (cis/trans) explicitly.

123762-03-8).

Synthesis & Production Protocols

The most reliable synthetic route involves the protection of commercially available 3-
cyclohexene-1-carbaldehyde followed by a regioselective hydroboration-oxidation sequence.
This approach avoids the over-reduction risks associated with aromatic precursors.

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision
points for regiocontrol.
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Figure 1: Synthetic pathway from unsaturated aldehyde to the target hydroxy-acetal.

Detailed Experimental Protocol
Phase 1: Protection of the Aldehyde
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Objective: Mask the electrophilic aldehyde to prevent side reactions during the subsequent
hydration step.[1]

» Reagents: 3-Cyclohexene-1-carbaldehyde (1.0 equiv), Ethylene glycol (1.2 equiv), p-
Toluenesulfonic acid (pTsOH, 0.05 equiv).

» Solvent: Benzene or Toluene (for azeotropic water removal).[1]

e Procedure:

[¢]

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

Reflux the mixture until the theoretical amount of water is collected (approx. 2-4 hours).

[e]

Self-Validating Check: Monitor by TLC or GC. Disappearance of the aldehyde peak

[e]

(approx. 1720 cm~1in IR) confirms completion.[1]

Workup: Wash with saturated NaHCOs, dry over MgSOas, and concentrate. Distill under

[e]

reduced pressure to isolate 2-(cyclohex-3-en-1-yl)-1,3-dioxolane.

Phase 2: Regioselective Hydroboration-Oxidation

Objective: Introduce the hydroxyl group at the C3 position. Note: Hydroboration of 3-substituted
cyclohexenes can yield mixtures. The use of bulky boranes like 9-BBN increases
regioselectivity compared to BHs.

e Reagents: 9-Borabicyclo[3.3.1]Jnonane (9-BBN, 0.5M in THF), 30% H202, 3M NaOH.

e Procedure:

[¢]

Under inert atmosphere (N2/Ar), add the acetal intermediate to the 9-BBN solution at 0°C.

Allow to warm to room temperature and stir for 12 hours.

o

Oxidation: Cool to 0°C. Add 3M NaOH followed strictly by dropwise addition of H202
(exothermic).

o

o

Stir for 1 hour at 50°C to ensure complete oxidation of the organoborane.
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o Purification: Extract with ethyl acetate.[1] The resulting oil typically contains a mixture of 3-
hydroxy and 4-hydroxy isomers. Separate via flash column chromatography (Silica gel,
Hexane:EtOAc gradient).[1]

Applications in Drug Development

This molecule is a "chameleon" intermediate—stable enough to survive basic and reducing
conditions, yet readily unmasked to regenerate the aldehyde.[1]

Prostaglandin Synthesis

The 3-hydroxy moiety serves as a handle for attaching the

-or

-chains characteristic of prostaglandins. The acetal is later hydrolyzed to the aldehyde, which
can undergo Wittig olefination to complete the skeleton.[1]

Fragment-Based Drug Discovery (FBDD)

In FBDD, the rigid cyclohexane ring provides a defined vector for substituents. The 1,3-
cis/trans relationships established on the ring allow medicinal chemists to probe specific
binding pockets in GPCRs.

Property Value (Approx.) Relevance

Molecular Weight 172.22 g/mol Fragment-friendly (<300 Da).
Good solubility/permeabilit

LogP ~1.2 yP Y
balance.

H-Bond Donors 1 (Hydroxyl) Key interaction point.

H-Bond Acceptors 3 (Acetal oxygens + OH) Receptor binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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